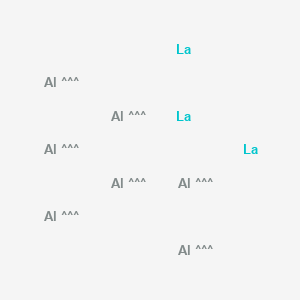
CID 78066843
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78066843” is a chemical entity with unique properties and applications in various scientific fields. It is known for its specific interactions and reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78066843” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. For example, one method involves the hydrolysis of a precursor compound under acidic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions and continuous flow processes. This ensures a consistent supply of the compound with high purity and yield. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78066843” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenation agents, nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds.
Scientific Research Applications
Compound “CID 78066843” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “CID 78066843” involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Compound “CID 78066843” can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- Compound A
- Compound B
- Compound C
Uniqueness: What sets compound “this compound” apart is its specific reactivity and interaction profile, which makes it particularly useful in certain applications where other compounds may not be as effective .
Properties
Molecular Formula |
Al7La3 |
|---|---|
Molecular Weight |
605.587 g/mol |
InChI |
InChI=1S/7Al.3La |
InChI Key |
MUSUMBBJMNNFNB-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Al].[Al].[Al].[Al].[La].[La].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















